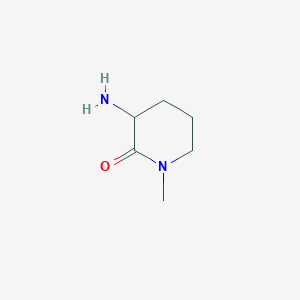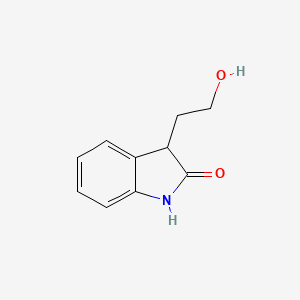![molecular formula C24H26N6O3S2 B2393700 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-52-2](/img/structure/B2393700.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H26N6O3S2 and its molecular weight is 510.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Ce composé a été trouvé pour avoir des propriétés anti-inflammatoires potentielles . Une série de nouveaux dérivés de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-pipéridin-1-yl)éthylamino] benzamides et de N-(benzo[d]thiazol-2-yl)-2-[phényl(2-morpholino)éthylamino] benzamides a été synthétisée et évaluée pour son activité anti-inflammatoire . Parmi la série, les composés avec un groupe méthoxy en position six du cycle benzothiazole, lié à des groupements pipéridine et morpholine, ont montré les valeurs d'IC50 les plus élevées pour l'inhibition de la COX-1 .
Activité anti-tuberculeuse
Des dérivés de benzothiazole, y compris le composé en question, ont été synthétisés et trouvés avoir une activité anti-tuberculeuse puissante . Les concentrations inhibitrices des nouvelles molécules synthétisées ont été comparées à celles des médicaments de référence standard, et une meilleure puissance d'inhibition a été trouvée dans les nouveaux dérivés de benzothiazole contre M. tuberculosis .
Activités anticancéreuses
Des dérivés de pyridin-2-amine liés à du benzothiazole-2-thiol ont été trouvés avoir des activités anticancéreuses puissantes et à large spectre . Ces résultats suggèrent que ces dérivés pourraient être étudiés plus avant en tant que candidats pour des agents anticancéreux .
Mécanisme D'action
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties and anti-tubercular activity . These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis.
Mode of Action
Compounds with similar structures have been found to inhibitCOX-1 , an enzyme involved in inflammation. This suggests that the compound might interact with its targets, leading to changes in their activity or function.
Biochemical Pathways
For instance, it could impact the cyclooxygenase pathway involved in inflammation or the cellular processes of Mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibitanti-inflammatory and anti-tubercular activities, suggesting that this compound might have similar effects.
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation . The nature of these interactions is often complex, involving both covalent and non-covalent bonds .
Cellular Effects
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide influences cell function in various ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the production of prostaglandins, which are involved in inflammation .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For example, it inhibits the enzyme COX-1, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . At certain threshold levels, the compound exhibits specific effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that depends on various factors, including the presence of transporters or binding proteins . Its localization or accumulation can also be affected by these factors .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S2/c1-3-4-13-30-20(14-25-22(32)16-9-11-17(33-2)12-10-16)28-29-24(30)34-15-21(31)27-23-26-18-7-5-6-8-19(18)35-23/h5-12H,3-4,13-15H2,1-2H3,(H,25,32)(H,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEIDGQJCFWLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

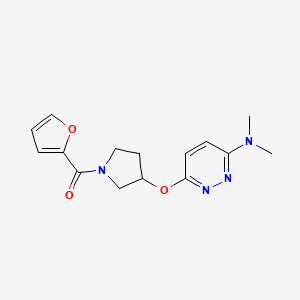
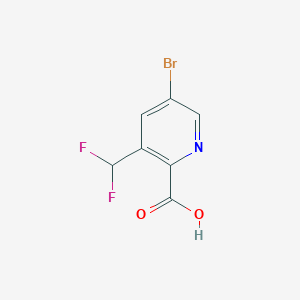
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2393624.png)
![2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)

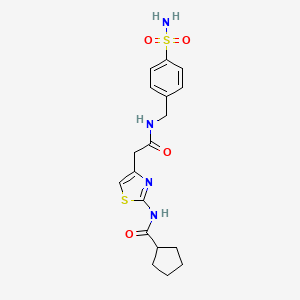

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)
